N-Benzylglycine Hydrochloride

Description

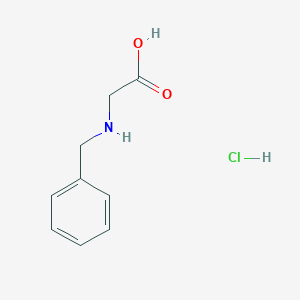

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(benzylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZJPENZWLUHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373450 | |

| Record name | N-Benzylglycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-50-1 | |

| Record name | 7689-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylglycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzylglycine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Benzylglycine Hydrochloride

This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical and biochemical research. The document details its chemical structure, physicochemical properties, spectroscopic data, and applications, with a focus on its role in organic synthesis.

Chemical Structure and Identification

This compound is the hydrochloride salt of N-benzylglycine. The structure consists of a benzyl group (C₆H₅CH₂-) attached to the nitrogen atom of the amino acid glycine (-NHCH₂COOH).[1] The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.[1] It is typically a white to off-white crystalline powder.[1]

-

IUPAC Name: 2-(benzylamino)acetic acid;hydrochloride[2]

-

CAS Number: 7689-50-1[3]

-

Molecular Formula: C₉H₁₂ClNO₂[2]

-

SMILES: C1=CC=C(C=C1)CNCC(=O)O.Cl[1]

-

InChI Key: BUZJPENZWLUHJD-UHFFFAOYSA-N[4]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 201.65 g/mol | [2][3][5] |

| Melting Point | 228-232 °C (decomposes) | [3] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Purity (HPLC) | >98.0% | |

| Solubility | Soluble in water | [1][6] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Experimental spectra are publicly available through various databases.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the molecular structure. The ¹³C NMR spectrum is typically recorded in DMSO-d₆.[2][4]

-

Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectra can be used to identify the functional groups present in the molecule.[7]

Researchers can access these spectra through resources such as SpectraBase and PubChem.[2][7]

Experimental Protocols and Synthesis

This compound is a versatile reagent used as a starting material in various organic syntheses, particularly in peptide chemistry.[3][8] Below is a detailed methodology for a reaction utilizing this compound.

Experiment: Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine

This protocol describes the N-benzyloxycarbonylation of this compound.

Methodology:

-

Preparation: this compound is dissolved in a 2-N sodium hydroxide solution.

-

Reaction: The mixture is stirred and cooled to -5°C.

-

Reagent Addition: 4-N sodium hydroxide and benzyl chloroformate are added dropwise simultaneously while maintaining the cold temperature.

-

Stirring: The reaction mixture is stirred in the cold for 2 hours, followed by stirring at room temperature for 30 minutes.

-

Extraction: Excess benzyl chloroformate is removed by extraction with diethyl ether.

-

Acidification: The remaining aqueous layer is cooled again to -5°C and acidified using concentrated hydrochloric acid.

-

Final Stirring and Extraction: The mixture is stirred in the cold for 1 hour, brought to room temperature, and then extracted four times with diethyl ether.

-

Purification: The combined diethyl ether extracts are washed with water, filtered, and dried over anhydrous sulfate.

-

Product Isolation: Evaporation of the solvent yields the final product, N-benzyl-N-benzyloxycarbonyl-glycine, as an oil.[9]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules.

-

Peptide Synthesis: It is a common building block in the synthesis of peptides and peptidomimetics.[3][8]

-

Pharmaceutical Development: The compound is utilized in the creation of various pharmaceuticals, including those targeting neurological disorders.[8]

-

Organic Synthesis: It is a precursor for synthesizing derivatives like N-Benzylglycine ethyl ester, an important intermediate in the chemical and pharmaceutical industries.[10]

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of N-benzyl-N-benzyloxycarbonyl-glycine, as described in the experimental protocol.

Caption: Workflow for the synthesis of N-benzyl-N-benzyloxycarbonyl-glycine.

Safety and Handling

According to aggregated GHS information, this compound is classified as a hazardous substance.[2]

-

Hazards: Causes skin irritation (H315) and serious eye irritation/damage (H318/H319).[2]

-

Precautions: Thoroughly wash skin after handling (P264). Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

Users should always consult the safety data sheet (SDS) before handling this chemical.

References

- 1. CAS 7689-50-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98% | 7689-50-1 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. N-Benzyl Glycine Hydrochloride | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chemimpex.com [chemimpex.com]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [wap.guidechem.com]

N-Benzylglycine Hydrochloride: A Technical Guide for Researchers

CAS Number: 7689-50-1

This technical guide provides an in-depth overview of N-Benzylglycine Hydrochloride, a versatile building block in organic synthesis and a compound of interest for researchers, scientists, and drug development professionals. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and explores its role in modulating key signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is the hydrochloride salt of N-benzylglycine, which enhances its stability and solubility in aqueous solutions.[1] This compound is a derivative of the amino acid glycine, where a benzyl group is attached to the nitrogen atom.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 7689-50-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₂·HCl | [3] |

| Molecular Weight | 201.65 g/mol | [2][3] |

| Melting Point | 228-232 °C (decomposes) | [4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Synonyms

This compound is known by several synonyms in the scientific literature and chemical catalogs. These include:

-

N-(phenylmethyl)glycine hydrochloride[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from glycine and benzyl chloride.

Materials:

-

Glycine

-

Benzyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Distilled water

Procedure:

-

Preparation of Sodium Glycinate: In a round-bottom flask, dissolve glycine (1 equivalent) in an aqueous solution of sodium carbonate (1.1 equivalents). Stir the mixture at room temperature until the glycine is completely dissolved.

-

Benzylation: To the solution of sodium glycinate, add benzyl chloride (1 equivalent) dropwise while maintaining the temperature at 40-50 °C. Stir the reaction mixture vigorously for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloride and other organic impurities.

-

Acidification and Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound will form.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold distilled water and then with a small amount of cold ethanol.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Applications in Research and Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of various organic compounds and pharmaceutical agents.[8] Its structural motif is found in a number of bioactive molecules.

Derivatives of N-benzylglycine have been investigated for their potential to modulate the activity of neurotransmitter receptors, particularly glycine receptors (GlyRs) and N-methyl-D-aspartate (NMDA) receptors.[8] Glycine itself is a major inhibitory neurotransmitter in the central nervous system, and its receptors are targets for a variety of therapeutic agents. The modulation of these receptors can have significant effects on neuronal excitability and synaptic transmission.

Signaling Pathway Modulation

The glycine receptor (GlyR) is a ligand-gated ion channel that, upon binding to glycine, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of its firing. N-Benzylglycine and its derivatives can act as allosteric modulators of GlyRs, meaning they can bind to a site on the receptor that is different from the glycine binding site and alter the receptor's response to glycine. This modulation can either enhance or inhibit the receptor's function, making such compounds valuable tools for studying neuronal signaling and as potential therapeutic agents for conditions involving neuronal hyperexcitability, such as epilepsy and neuropathic pain.

Below is a diagram illustrating the general concept of Glycine Receptor modulation.

Caption: Modulation of the Glycine Receptor signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. brainly.com [brainly.com]

- 2. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Modulation of glycine receptor function: a novel approach for therapeutic intervention at inhibitory synapses? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chembk.com [chembk.com]

- 8. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-Benzylglycine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzylglycine Hydrochloride (CAS 7689-50-1), a key intermediate in pharmaceutical and organic synthesis. This document details a reliable synthetic protocol and outlines the analytical methods for its complete characterization, presenting quantitative data in a clear, tabular format for ease of reference.

Introduction

This compound is a derivative of the amino acid glycine, featuring a benzyl group attached to the nitrogen atom. It is a white to off-white crystalline solid, typically used as a building block in the synthesis of more complex molecules, including peptide analogues and various pharmaceutical agents. Its hydrochloride salt form enhances stability and aqueous solubility, making it convenient for use in a variety of reaction conditions.

Table 1: Compound Identification and Physical Properties

| Parameter | Value | Reference |

| CAS Number | 7689-50-1 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| IUPAC Name | 2-(benzylamino)acetic acid;hydrochloride | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 228-232 °C (with decomposition) | [3][4] |

| Purity (Typical) | >98.0% (HPLC) | [2] |

Synthesis of this compound

The synthesis of this compound is most directly achieved through the nucleophilic substitution reaction between benzylamine and chloroacetic acid, followed by acidification to form the hydrochloride salt. This method is efficient and utilizes readily available starting materials.

Synthesis Pathway

The reaction proceeds via an Sₙ2 mechanism where the nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion. The reaction is performed in the presence of a base to neutralize the initially formed hydrochloric acid, driving the reaction to completion. Subsequent acidification of the resulting sodium salt of N-benzylglycine with concentrated HCl precipitates the desired hydrochloride product.

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Benzylamine (C₇H₉N)

-

Chloroacetic acid (ClCH₂COOH)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl, 37%)

-

Deionized water

-

Ethanol

Procedure:

-

Step 1: N-Benzylation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chloroacetic acid (1.0 equivalent) in a 2M aqueous solution of sodium hydroxide (2.2 equivalents).

-

To this solution, add benzylamine (1.05 equivalents) dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Acidification and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C.

-

Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution is approximately 1. A white precipitate of this compound will form.

-

Continue stirring the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a wash with cold ethanol to facilitate drying.

-

Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

-

Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

-

Characterization

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Characterization Workflow

References

N-Benzylglycine Hydrochloride: A Technical Guide for Amino Acid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylglycine hydrochloride, a derivative of the amino acid glycine, serves as a versatile tool in the study of amino acid metabolism. Its primary role of interest lies in its potential as a competitive inhibitor of glycine transporters, particularly GlyT1. This inhibition leads to an increase in synaptic glycine levels, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the role of this compound in amino acid metabolism research, with a focus on its application in studying glycine transport and its downstream effects on neuronal signaling. The guide includes a summary of its biochemical properties, detailed experimental protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Glycine is the simplest amino acid, playing a dual role in the central nervous system (CNS) as both an inhibitory neurotransmitter and a co-agonist at the NMDA receptor. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, GlyT1 and GlyT2. This compound has emerged as a compound of interest for its potential to selectively inhibit these transporters, thereby offering a mechanism to study the intricate balance of glycinergic signaling. This guide will explore the utility of this compound as a research tool in the field of amino acid metabolism and neuropharmacology. While it is a valuable compound for research, it's important to note its use as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]

Biochemical Profile and Mechanism of Action

This compound is a white crystalline powder, soluble in water, making it suitable for various in vitro and in vivo experimental setups.[1] Its structure, featuring a benzyl group attached to the nitrogen atom of glycine, is key to its inhibitory activity at glycine transporters.

Inhibition of Glycine Transporter 1 (GlyT1)

The primary mechanism of action of this compound in the context of amino acid metabolism is the competitive inhibition of the GlyT1 transporter. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By competitively binding to the transporter, this compound blocks this reuptake, leading to an accumulation of glycine in the synapse.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 7689-50-1 |

| Molecular Formula | C₉H₁₁NO₂·HCl |

| Molecular Weight | 201.65 g/mol |

| Appearance | White crystalline powder |

| Solubility | Water soluble |

Source: Sigma-Aldrich, Chem-Impex[1][4]

Role in Amino Acid Metabolism Studies

The ability of this compound to modulate synaptic glycine levels makes it a valuable tool for several areas of amino acid metabolism research.

Investigating Glycine Transport Kinetics

By acting as a competitive inhibitor, this compound can be used to probe the kinetics of GlyT1. Researchers can perform radiolabeled glycine uptake assays in the presence of varying concentrations of this compound to determine its inhibitory constant (Ki) and to characterize the binding site on the transporter.

Modulating NMDA Receptor Activity

Glycine is an essential co-agonist for the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. By increasing synaptic glycine concentrations, this compound can potentiate NMDA receptor-mediated neurotransmission.[5] This effect can be studied using electrophysiological techniques such as patch-clamp recordings.

Studying the Glycine Cleavage System (GCS)

The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the degradation of glycine. While direct inhibition of the GCS by N-Benzylglycine has not been extensively documented, alterations in glycine homeostasis due to GlyT1 inhibition could indirectly influence GCS activity. Further research is needed to explore this potential connection.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Radiolabeled Glycine Uptake Assay

This protocol is designed to measure the inhibition of glycine uptake by this compound in cultured cells expressing GlyT1.

Materials:

-

Cultured cells expressing GlyT1 (e.g., HEK293 cells)

-

[³H]-glycine (radiolabeled glycine)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Scintillation fluid

-

96-well microplates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Cell Preparation: Seed cells in 96-well plates and grow to confluence.

-

Assay Setup: Wash the cells with assay buffer.

-

Inhibition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Add a fixed concentration of [³H]-glycine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-glycine using a scintillation counter.

-

Data Analysis: Plot the percentage of glycine uptake inhibition against the concentration of this compound to determine the IC50 value.

Table 2: Example Data from a Hypothetical Glycine Uptake Assay

| N-Benzylglycine HCl (µM) | [³H]-glycine Uptake (CPM) | % Inhibition |

| 0 (Control) | 15000 | 0 |

| 0.1 | 13500 | 10 |

| 1 | 10500 | 30 |

| 10 | 7500 | 50 |

| 100 | 3000 | 80 |

| 1000 | 1500 | 90 |

Electrophysiological Recording of NMDA Receptor Currents

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on NMDA receptor-mediated currents in neurons.[6]

Materials:

-

Brain slices (e.g., hippocampal slices) or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

NMDA receptor agonist (e.g., NMDA)

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

Procedure:

-

Preparation: Prepare brain slices or cultured neurons for recording.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron.

-

Baseline Recording: Record baseline NMDA receptor-mediated currents by applying an NMDA receptor agonist in the aCSF.

-

Application of this compound: Perfuse the slice or culture with aCSF containing this compound.

-

Recording of Modulated Currents: Record the NMDA receptor-mediated currents in the presence of this compound.

-

Washout: Perfuse with aCSF to wash out the compound and record the recovery of the currents.

-

Data Analysis: Compare the amplitude and kinetics of the NMDA receptor currents before, during, and after the application of this compound to quantify its modulatory effect.

Visualizations

Signaling Pathway of GlyT1 Inhibition and NMDA Receptor Modulation

Caption: Inhibition of GlyT1 by N-Benzylglycine HCl increases synaptic glycine, potentiating NMDA receptor activity.

Experimental Workflow for Radiolabeled Glycine Uptake Assay

Caption: Workflow for determining the inhibitory effect of N-Benzylglycine HCl on glycine uptake.

Logical Relationship in NMDA Receptor Modulation

Caption: Causal chain from N-Benzylglycine HCl application to altered neuronal excitability.

Conclusion

This compound is a valuable pharmacological tool for investigating the complexities of glycine metabolism and its role in neuromodulation. Its ability to inhibit glycine transporters provides a means to manipulate synaptic glycine levels, thereby influencing NMDA receptor function. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals to utilize this compound in their studies of amino acid metabolism and its implications for neurological function and disease. Further research is warranted to fully elucidate its quantitative inhibitory profile and to explore its potential effects on other aspects of glycine metabolism, such as the glycine cleavage system.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-苄基甘氨酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Exploring the Biological Activity of N-Benzylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Benzylglycine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and workflows.

Biological Activities of N-Benzylglycine Derivatives

N-Benzylglycine, a derivative of the simplest amino acid, glycine, offers a unique structural framework that allows for diverse chemical modifications. These modifications have led to the discovery of compounds with significant therapeutic potential across various disease areas.

Anticonvulsant Activity

A significant area of investigation for N-Benzylglycine derivatives has been in the field of epilepsy. Certain derivatives have shown potent anticonvulsant effects in preclinical models, with some exhibiting efficacy comparable to or exceeding that of established antiepileptic drugs.

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives

| Compound | Derivative | Animal Model | Administration Route | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) (Rotarod Test) | Protective Index (PI = TD50/ED50) | Reference |

| 18 | N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 8.3 | >100 | >12 | [1] |

| Rat | p.o. | 3.9 | >500 | >130 | [1] | ||

| (R)-18 | (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 4.5 | 27 | 6.0 | [1] |

| (S)-18 | (S)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | >100 | - | - | [1] |

| 19 | N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | 17.3 | >100 | >5.8 | [1] |

| Rat | p.o. | 19 | - | - | [1] | ||

| Phenytoin | (Standard Drug) | Mouse | i.p. | 6.5 | 68 | 10.5 | [1] |

| (Standard Drug) | Rat | p.o. | 23 | - | - | [1] |

The data clearly indicates that the (R)-enantiomer of compound 18 possesses the majority of the anticonvulsant activity.[1] The protective index (PI), a ratio of the neurotoxic dose to the effective anticonvulsant dose, is a critical measure of a drug's therapeutic window. Notably, (R)-18 in rats (p.o.) demonstrates a remarkably high PI of over 130.[1]

Anticancer Activity

N-benzyl-quinolone derivatives, a subset of N-Benzylglycine analogues, have demonstrated promising anticancer activity. Their mechanism of action is primarily attributed to the inhibition of topoisomerase II, an enzyme essential for DNA replication. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]

Table 2: In Vitro Anticancer Activity of N-Acylated Ciprofloxacin Derivatives (N-Benzyl-quinolone analogues)

| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |

| N-acylated ciprofloxacin conjugate 1 | PC3 (Prostate Cancer) | 2.02 | Cisplatin | 13.20 | [2] |

| N-acylated ciprofloxacin conjugate 2 | PC3 (Prostate Cancer) | 15.70 | Cisplatin | 13.20 | [2] |

| N-acylated ciprofloxacin conjugate 3 | PC3 (Prostate Cancer) | 4.80 | Cisplatin | 13.20 | [2] |

| 4-DMOCP | K562 (Myeloid Leukemia) | 19.56 | Doxorubicin | Not explicitly stated for 72h | [2] |

| 4-DMOCP | KG1-a (Myeloid Leukemia) | 22.13 | Doxorubicin | Not explicitly stated for 72h | [2] |

These N-acylated ciprofloxacin conjugates exhibit significant potency against the PC3 human prostate cancer cell line, with some derivatives being more potent than the established anticancer drug cisplatin.[2]

Anti-inflammatory Activity

Derivatives of N-(4-substituted phenyl)glycine have been investigated for their anti-inflammatory properties. These compounds have shown efficacy in reducing inflammation in preclinical models, such as the carrageenan-induced rat paw edema model.

Table 3: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives

| Compound | Structure | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 3 | Chalcone analog | 50 | 40.39 | [3] |

| 6 | Cyclized heterocyclic derivative | 50 | 51.82 | [3] |

| 7 | Cyclized heterocyclic derivative | 50 | 43.80 | [3] |

The results indicate that the chalcone analog and its cyclized heterocyclic derivatives possess significant anti-inflammatory activity.[3]

Antimicrobial Activity

Quinolone derivatives, including N-benzyl substituted analogues, are a major class of synthetic antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.

Table 4: Antimicrobial Activity of N-Benzyl Quinolone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivative (4e) | Staphylococcus aureus | 0.06 | [4] |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivative (4e) | Staphylococcus epidermidis | 0.06 | [4] |

| 1-benzyl-7-substituted-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives | Gram-positive bacteria | Generally higher MICs | [5] |

| Gram-negative bacteria | Generally lower MICs | [5] |

The antimicrobial activity of these derivatives is influenced by the specific substitutions on the quinolone core and the benzyl group.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of N-Benzyl-2-acetamidopropionamide Derivatives

A representative synthetic route to N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs starts from D-serine methyl ester.[6]

General Five-Step Stereospecific Synthesis: [6]

-

Protection of the amino group: The amino group of D-serine methyl ester is protected, for example, with a Boc group.

-

Activation of the hydroxyl group: The hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate.

-

Introduction of the oxy-substituent: Nucleophilic substitution with the desired alcohol or phenol in the presence of a base.

-

Deprotection and N-benzylation: Removal of the Boc group followed by reductive amination with benzaldehyde or direct alkylation with benzyl bromide.

-

Acetylation: Acetylation of the amino group using acetic anhydride to yield the final product.

A detailed, specific example for the synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) is as follows:[7]

-

Treatment of the hydrochloride salt of (R)-serine methyl ester with benzylamine yields the corresponding benzylamide.

-

The resulting benzylamide is then acylated with acetic anhydride to provide (R)-N-benzyl-2-acetamido-3-hydroxypropionamide.

-

Alkylation of the hydroxyl group with methyl iodide and silver(I) oxide affords (R)-N-benzyl-2-acetamido-3-methoxypropionamide.

Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures.

Protocol:

-

Animals: Male Swiss albino mice (20-25 g) or Sprague-Dawley rats.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., intraperitoneally, i.p., or orally, p.o.).

-

At the time of peak effect of the compound, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Place the electrodes on the corneas of the animal.

-

Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observe the animal for the presence or absence of the hindlimb tonic extensor component of the seizure. Abolition of this component is considered protection.

-

The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

-

Rotarod Test for Neurotoxicity

This test is used to assess motor coordination and potential neurological deficits induced by a test compound.

Protocol:

-

Animals: Male Swiss albino mice (20-25 g) or Sprague-Dawley rats.

-

Apparatus: A rotarod apparatus, which consists of a rotating rod.

-

Procedure:

-

Train the animals to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes).

-

Administer the test compound or vehicle.

-

At various time points after administration, place the animals on the rotating rod.

-

Record the time each animal is able to maintain its balance on the rod.

-

A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity.

-

The toxic dose 50 (TD50), the dose that causes neurotoxicity in 50% of the animals, can be calculated.

-

Carrageenan-Induced Paw Edema Assay

This is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of compounds.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Apparatus: A plethysmometer to measure paw volume.

-

Procedure:

-

Measure the initial volume of the rat's right hind paw.

-

Administer the test compound or vehicle (e.g., orally or intraperitoneally).

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

-

In Vitro Anticancer Activity Screening

This workflow outlines the general procedure for evaluating the anticancer potential of N-Benzylglycine derivatives in cell culture.

Protocol:

-

Cell Culture: Maintain human cancer cell lines (e.g., PC3, K562) in appropriate culture medium and conditions.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

-

-

Cell Cycle Analysis:

-

Treat cells with the test compound at its IC50 concentration.

-

Harvest and fix the cells.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

-

Apoptosis Assay:

-

Treat cells with the test compound.

-

Stain the cells with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Determination of Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Materials: Bacterial strains, Mueller-Hinton broth (MHB), 96-well microtiter plates, test compound.

-

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the activity of N-Benzylglycine derivatives is crucial for understanding their mechanisms of action. The following diagrams were generated using the DOT language for Graphviz.

Conclusion

N-Benzylglycine derivatives represent a promising and versatile class of compounds with a wide range of biological activities. The data and protocols presented in this technical guide highlight their potential as lead structures for the development of new therapeutics for epilepsy, cancer, inflammation, and bacterial infections. The detailed methodologies and visual representations of the underlying mechanisms of action are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships of N-Benzylglycine derivatives holds great promise for the discovery of novel and more effective therapeutic agents.

References

- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

N-Benzylglycine Hydrochloride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylglycine hydrochloride is a versatile and valuable precursor in modern organic synthesis. Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl protecting group, make it an ideal building block for a diverse array of complex molecules. This technical guide provides an in-depth overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound. Particular emphasis is placed on its utility in multicomponent reactions, the synthesis of peptidomimetics, and the generation of nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and drug development. This document aims to serve as a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound, also known as benzylaminoacetic acid hydrochloride, is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7689-50-1 | [2] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 232 °C (decomposes) | [2] |

| Solubility | Soluble in water | [1] |

| Assay | ≥98% | [2] |

Role in Organic Synthesis

This compound serves as a crucial starting material in a variety of organic transformations, primarily due to the reactivity of its secondary amine and carboxylic acid functionalities. The benzyl group often acts as a protecting group that can be removed under specific conditions, adding to its synthetic utility.

Peptidomimetic and Peptoid Synthesis

One of the primary applications of this compound is in the synthesis of peptidomimetics and N-substituted glycine oligomers, known as peptoids. These compounds mimic the structure of natural peptides but exhibit enhanced stability against proteolytic degradation, making them attractive candidates for drug discovery.[3] The N-benzyl group introduces a rigid, hydrophobic moiety that can influence the conformational stability and receptor binding affinity of the resulting molecule.[3]

Multicomponent Reactions (MCRs)

This compound is a valuable component in multicomponent reactions (MCRs), which are highly efficient one-pot transformations that combine three or more reactants to form a complex product. Its application in Ugi and Passerini reactions is particularly noteworthy for the rapid generation of diverse molecular libraries.

-

Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[4] this compound can serve as the carboxylic acid and amine component (after neutralization), leading to the formation of complex peptide-like structures. The Ugi reaction is renowned for its high atom economy and the ability to generate a wide variety of substitution patterns.[4]

-

Passerini Three-Component Reaction: This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[5] this compound can be used as the carboxylic acid component, providing a direct route to α-hydroxy carboxamide derivatives.[5]

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products.[6] this compound is a valuable precursor for the synthesis of various heterocyclic systems, including piperazinones and benzodiazepines. These syntheses often leverage the dual functionality of the molecule to construct the heterocyclic ring system. For instance, derivatives of N-benzylglycine can be employed in the synthesis of 1,4-benzodiazepine scaffolds through a sequence of reactions that may include an initial Ugi reaction followed by an intramolecular cyclization.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a precursor.

Synthesis of N-Benzylglycine

A common method for the preparation of N-benzylglycine involves the reaction of glycine with benzaldehyde in the presence of a reducing agent.

Materials:

-

Glycine

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

35% Hydrochloric acid (HCl)

Procedure:

-

A Schiff base is formed by reacting glycine and benzaldehyde in the presence of a base, such as sodium hydroxide.

-

The resulting Schiff base is then reduced via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst and hydrogen gas.

-

After the reaction is complete, the catalyst is filtered off.

-

The reaction mixture is acidified with 35% hydrochloric acid to a pH of 1 or less to precipitate the product.

-

The precipitated crystals of this compound are collected by filtration.[7]

Quantitative Data: A reported yield for the synthesis of N-benzylglycine from glycine is 90.4%.[7]

Synthesis of N-Benzylglycine Ethyl Ester

This protocol describes the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.

Materials:

-

Glycine ethyl ester hydrochloride

-

Triethylamine

-

Ethanol

-

Benzyl chloride

-

Anhydrous magnesium sulfate

Procedure:

-

To a flask containing glycine ethyl ester hydrochloride (28.0 g) and ethanol (200 ml), add triethylamine (20.0 g).

-

Heat the mixture to reflux for 1 hour, then cool. A white solid will precipitate.

-

Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.

-

Cool the mixture to 0-5°C and slowly add benzyl chloride (27.8 g) dropwise.

-

Allow the reaction to proceed at 40°C for 4 hours.

-

After the reaction is complete, filter the mixture and wash the filtrate with water until neutral.

-

Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.

-

The final product is obtained by reduced pressure distillation of the residue at 100°C, collecting the fraction at 139-142°C.[8]

Quantitative Data: This procedure yields N-benzylglycine ethyl ester as a pale yellow oily liquid with a reported yield of 80.3%.[8]

Ugi Four-Component Reaction for Peptidomimetic Synthesis

The following is a general workflow for a Ugi reaction where this compound (after neutralization) can be used as the carboxylic acid component.

Materials:

-

N-Benzylglycine

-

An aldehyde (e.g., benzaldehyde)

-

An amine (e.g., furfurylamine)

-

An isocyanide (e.g., tert-butylisocyanide)

-

Methanol

Procedure:

-

The amine and aldehyde are mixed in methanol to form an imine.

-

N-benzylglycine is then added to the reaction mixture.

-

Finally, the isocyanide is introduced, and the reaction is stirred at room temperature.

-

The product often precipitates from the reaction mixture and can be isolated by filtration.[9]

Quantitative Data: Yields for Ugi reactions are highly dependent on the specific substrates and reaction conditions. Optimization studies have shown that yields can vary significantly with changes in solvent and reactant concentrations, with reported yields ranging from poor to over 60%.[9]

Visualization of Synthetic Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and reaction mechanisms involving this compound.

Ugi Four-Component Reaction Workflow

Caption: Workflow for the Ugi four-component reaction to synthesize peptidomimetics.

Passerini Three-Component Reaction Mechanism

Caption: Mechanism of the Passerini three-component reaction.

Applications in Drug Development

Derivatives of N-benzylglycine have shown promise in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Anticonvulsant Activity

Research has indicated that certain lipophilic glycine derivatives exhibit anticonvulsant properties.[8] Studies on N-benzyl-2-acetamidopropionamide derivatives, which share structural similarities with compounds derivable from N-benzylglycine, have shown potent anticonvulsant activity in animal models.[10] The mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may modulate the activity of neurotransmitter systems in the brain.[7]

Glycine Transporter (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) is responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 can lead to an increase in synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a potential therapeutic strategy for treating schizophrenia.[11] N-substituted glycine derivatives, including those with a benzyl group, have been investigated as GlyT1 inhibitors.[11] Structure-activity relationship (SAR) studies have been conducted on novel series of GlyT1 inhibitors derived from N-substituted glycine scaffolds.[11]

Glycine Transporter 1 (GlyT1) Inhibition Pathway

Caption: Proposed mechanism of action for N-benzylglycine derivatives as GlyT1 inhibitors.

Safety and Handling

This compound is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated place, and the container kept tightly closed.[2]

Conclusion

This compound is a foundational building block in organic synthesis with broad applications in the synthesis of peptidomimetics, complex heterocyclic scaffolds, and pharmacologically active molecules. Its utility in multicomponent reactions provides an efficient pathway to generate molecular diversity. The continued exploration of derivatives of this compound, particularly in the context of CNS disorders, highlights its significance in modern drug discovery and development. This guide has provided a comprehensive overview of its properties, synthetic applications, and detailed protocols to aid researchers in harnessing the full potential of this versatile precursor.

References

- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent reactions as a potent tool for the synthesis of benzodiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, anticonvulsant activity, and neuropathic pain-attenuating activity of N-benzyl 2-amino-2-(hetero)aromatic acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Passerini Reaction [organic-chemistry.org]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. benchchem.com [benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylglycine Hydrochloride in Peptide Chemistry: An In-depth Technical Guide

Introduction

N-Benzylglycine hydrochloride is a pivotal building block in the realm of peptide chemistry, primarily serving as a precursor for the incorporation of N-benzylglycine units into peptide and peptidomimetic structures.[1][2] Its application is central to the synthesis of peptoids, or N-substituted glycine oligomers, which are isomers of peptides that exhibit enhanced proteolytic stability and cell permeability, making them attractive candidates for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of this compound, its physicochemical properties, its application in solid-phase peptoid synthesis, and relevant experimental protocols for researchers and scientists in the field.

Physicochemical Properties of this compound

This compound is a white to almost-white crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO₂ | [6] |

| Molecular Weight | 201.65 g/mol | [5][6][7] |

| Appearance | White to Almost white powder to crystal | [5][8] |

| Melting Point | 232 °C (decomposes) | [7] |

| CAS Number | 7689-50-1 | [5][7] |

| Purity | ≥ 98% (HPLC) | [5][7][9] |

| Solubility | Soluble in water. |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR | Spectra available in public databases. | [10] |

| ¹³C NMR | Spectra available in public databases. | [6][10][11] |

| IR (FTIR) | Spectra available in public databases, typically showing characteristic peaks for carboxylic acid and amine hydrochloride functional groups. | [6][10] |

| Mass Spectrometry | Molecular Ion Peak corresponding to the molecular weight. | [12] |

| Raman | Spectra available in public databases. | [10] |

Core Application in Peptide Chemistry: Peptoid Synthesis

The primary application of this compound in peptide chemistry is as a source of the N-benzylglycine monomer in the synthesis of peptoids.[1] Peptoids are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon.[3] This structural difference confers several advantageous properties, including resistance to proteolytic degradation.[3]

The synthesis of peptoids is most commonly achieved through the "submonomer method" on a solid support, a robust two-step iterative process developed by Zuckermann and coworkers.[1][5] this compound is not directly used in the solid-phase synthesis; instead, its free amine form, benzylamine, is utilized in the displacement step of the submonomer method.

The Submonomer Method for Peptoid Synthesis

The submonomer method involves a two-step cycle for each monomer addition: acylation and displacement. This method is highly efficient, with coupling efficiencies often exceeding 98%, allowing for the synthesis of long peptoid oligomers.[1]

Experimental Protocols

Manual Solid-Phase Synthesis of a Peptoid Incorporating an N-Benzylglycine Unit

This protocol is adapted from the general submonomer synthesis method and details the incorporation of an N-benzylglycine residue using benzylamine.[1]

Materials:

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Dimethylformamide (DMF)

-

4-methylpiperidine

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Benzylamine (derived from this compound by neutralization)

-

Trifluoroacetic acid (TFA)

-

Water

-

Triisopropylsilane (TIS)

-

Acetonitrile

-

HPLC purification system

-

Mass spectrometer

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the Rink Amide resin in DMF in a fritted reaction vessel for at least 10 minutes.[1]

-

Drain the DMF and add a 20% solution of 4-methylpiperidine in DMF to the resin. Agitate for 2 minutes, drain, and repeat with a 12-minute incubation to ensure complete Fmoc deprotection.[1]

-

Wash the resin thoroughly with DMF (at least 4 times).[1]

-

-

Acylation Step:

-

Displacement Step (Incorporation of N-Benzylglycine):

-

Add a 1-2 M solution of benzylamine in N-methylpyrrolidinone (NMP) or DMF to the bromoacetylated resin.[1]

-

Agitate the mixture for 30-120 minutes at room temperature.[1] The reaction can be monitored for completion using a Kaiser test (which should be negative).

-

Drain the amine solution and wash the resin thoroughly with DMF (4 times).[1]

-

-

Chain Elongation:

-

Repeat the acylation and displacement steps with the desired primary amines to continue building the peptoid chain.

-

-

Cleavage and Deprotection:

-

After the final displacement and washing, dry the resin.

-

Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS, for 1-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptoid.

-

-

Purification and Characterization:

-

Precipitate the crude peptoid from the TFA solution using cold diethyl ether.

-

Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water mixture).[1]

-

Purify the peptoid by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[1]

-

Combinatorial Synthesis of Peptoid Libraries

The submonomer method is exceptionally well-suited for the combinatorial synthesis of peptoid libraries using a "split-and-pool" strategy. This allows for the rapid generation of large numbers of diverse peptoid molecules for screening in drug discovery.

Interaction with Biological Targets

Peptoids, including those containing N-benzylglycine, are designed to mimic the structure and function of peptides, enabling them to interact with biological targets such as proteins. The N-benzyl group provides a hydrophobic and sterically defined side chain that can participate in binding interactions within protein pockets.

Quantitative Data

The submonomer synthesis method is known for its high efficiency. While specific yields for every possible peptoid sequence are not available, the literature provides general expectations for coupling efficiency and overall yields.

Table 3: Representative Yield and Purity Data for Peptoid Synthesis

| Parameter | Typical Value | Notes | Reference |

| Coupling Efficiency per Cycle | >98% | For the two-step acylation and displacement cycle. | [1] |

| Overall Yield of Crude Peptoid (short sequences) | High | Dependent on the length and sequence of the peptoid. | |

| Purity after HPLC | >95% | Achievable with standard purification protocols. |

Conclusion

This compound is an essential reagent for the synthesis of N-benzylglycine-containing peptoids. The submonomer solid-phase synthesis method provides a robust and versatile platform for creating these peptidomimetics, both as discrete molecules and as large combinatorial libraries. The favorable properties of peptoids, such as their proteolytic stability, make them valuable tools in drug discovery and biomedical research. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize these promising molecules.

References

- 1. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. [PDF] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis | Semantic Scholar [semanticscholar.org]

- 7. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]

- 8. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

- 9. Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid discovery of self-assembling peptides with one-bead one-compound peptide library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: N-Benzylglycine Hydrochloride in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of N-Benzylglycine into a peptide sequence via solution-phase synthesis. This method offers an alternative to solid-phase synthesis, particularly for shorter peptides or when scaling up production.

Introduction

Solution-phase peptide synthesis is a classical and versatile method for constructing peptides.[1] It involves the sequential coupling of amino acids in a homogenous reaction mixture, with purification of the intermediate peptide after each step. N-Benzylglycine is a non-natural amino acid that, when incorporated into a peptide backbone, can impart unique structural and functional properties. The benzyl group on the nitrogen atom can influence peptide conformation and stability. This protocol outlines the steps for the successful integration of N-Benzylglycine Hydrochloride into a growing peptide chain.

The overall strategy involves the protection of the amino and carboxyl groups of the reacting amino acids to prevent unwanted side reactions, followed by the activation of the carboxyl group of one amino acid to facilitate amide bond formation with the amino group of the other.

Experimental Protocols

Materials

-

This compound

-

N-terminally protected amino acid (e.g., Boc-Ala-OH, Fmoc-Val-OH)

-

C-terminally protected amino acid methyl or ethyl ester (e.g., H-Phe-OMe)

-

Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes

-

Aqueous solutions: 1M HCl, saturated NaHCO3, brine

-

Drying agent: Anhydrous Na2SO4 or MgSO4

Protocol 1: Dipeptide Synthesis using N-Benzylglycine and a C-Terminally Protected Amino Acid

This protocol describes the coupling of an N-terminally protected amino acid to N-Benzylglycine methyl ester.

Step 1: Preparation of N-Benzylglycine Methyl Ester Hydrochloride

-

Suspend this compound (1.0 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain N-Benzylglycine methyl ester hydrochloride as a white solid.

Step 2: Coupling Reaction

-

Dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH) (1.0 eq) and N-Benzylglycine methyl ester hydrochloride (1.0 eq) in DCM or DMF.

-

Add a base such as TEA or DIEA (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

Cool the mixture to 0 °C.

-

Add the coupling reagent (e.g., DCC, 1.1 eq) to the solution.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature for 12-16 hours.

Step 3: Work-up and Purification

-

If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.[2]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected dipeptide.

Data Presentation

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Typical Yield (%) |

| Boc-Ala-OH | H-NBn-Gly-OMe·HCl | DCC | TEA | DCM | 85-95 |

| Fmoc-Val-OH | H-NBn-Gly-OMe·HCl | HBTU | DIEA | DMF | 90-98 |

| Boc-Phe-OH | H-NBn-Gly-OEt·HCl | DCC | TEA | DCM | 80-90 |

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the amino acids.

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the experimental workflow for the solution-phase synthesis of a dipeptide incorporating N-Benzylglycine.

Caption: Workflow for dipeptide synthesis with N-Benzylglycine.

Caption: Mechanism of DCC-mediated peptide coupling.

Conclusion

This protocol provides a robust framework for the solution-phase synthesis of peptides containing N-Benzylglycine. The methods described are amenable to modification for the synthesis of longer peptides through iterative deprotection and coupling steps. The use of standard protecting groups and coupling reagents makes this protocol accessible to researchers with a foundational knowledge of peptide chemistry.

References

The Role of N-Benzylglycine Hydrochloride in Chiral Synthesis: An Overview

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the selective production of a desired enantiomer of a chiral molecule.[1][2] These compounds are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, after which they are typically removed and ideally recycled.[1] The field of asymmetric synthesis heavily relies on a diverse range of chiral auxiliaries, including Evans oxazolidinones, pseudoephedrine amides, and sulfinamides, each with well-documented applications and predictable stereochemical models.[1][]

The synthesis of chiral amino acids, a critical component of many pharmaceuticals and natural products, often employs chiral auxiliaries or chiral catalysts.[4][5][] Strategies for achieving asymmetry in these syntheses are varied and well-established.[4][5]

While information on N-Benzylglycine and its hydrochloride salt is available, including its synthesis and physical properties, its role has been primarily documented in areas such as peptide synthesis.[7][8][9] Speculation on related structures, such as N,N'-Dibenzylglycinamide, suggests a potential for steric hindrance from the benzyl groups to influence stereoselectivity, but this remains theoretical without experimental validation.[10]

For researchers, scientists, and drug development professionals seeking to induce chirality, the exploration of established and well-documented chiral auxiliaries is recommended. The scientific literature provides a wealth of information on various classes of these molecules, complete with detailed experimental protocols and extensive data on their efficacy in a wide array of asymmetric transformations.[1][2][][11]

General Workflow for Employing a Chiral Auxiliary

For illustrative purposes, a generalized workflow for the application of a chiral auxiliary in an asymmetric alkylation is presented below. This diagram outlines the fundamental steps involved in this common synthetic strategy.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. 手性助劑 [sigmaaldrich.com]

- 4. "Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester wi" by Steven J. Boyles [digitalcommons.georgiasouthern.edu]

- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]

- 8. N-Benzylglycine 98 7689-50-1 [sigmaaldrich.com]

- 9. N-Benzylglycine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: N-Benzylglycine Hydrochloride as an N-Protected Glycine Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of novel therapeutics, the use of protected amino acids is a cornerstone strategy. The benzyl group (Bn) is a robust and widely used protecting group for amines due to its stability across a range of acidic and basic conditions. N-Benzylglycine, available as its hydrochloride salt, is not a protecting group reagent itself, but rather a pre-protected building block. It provides a reliable method for introducing a glycine motif with a stable N-benzyl protection, which can be removed under specific reductive conditions.

This document provides detailed application notes on the utility of N-Benzylglycine Hydrochloride and protocols for its synthesis and subsequent deprotection, making it a valuable component in peptide chemistry and medicinal chemistry.[1][2] Its incorporation into peptide sequences can enhance metabolic resistance and modulate receptor binding affinity due to the presence of the rigid, hydrophobic benzyl group.[1]

Data Presentation

Table 1: Synthesis of N-Benzylglycine Ethyl Ester

This reaction represents the "protection" step, where the nitrogen of glycine is benzylated. The subsequent hydrolysis of the ester yields N-Benzylglycine.

| Starting Materials | Reagents & Solvents | Reaction Conditions | Product | Yield |

| Glycine ethyl ester hydrochloride, Benzyl chloride | Triethylamine, Ethanol | 40°C, 4 hours | N-Benzylglycine ethyl ester | 80.3% |

| Benzylamine, Ethyl 2-bromoacetate | Diisopropylethylamine, Dichloromethane, Benzyltriethylammonium chloride | 25-28°C, 4 hours | N-Benzylglycine ethyl ester | 97.7% |

Data adapted from a representative procedure for N-alkylation of glycine ethyl ester.[3][4]

Table 2: Deprotection of N-Benzyl Group via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and efficient method for the cleavage of the N-benzyl group.[5] This process is known for its mild conditions and clean conversion, yielding the free amine and toluene as the primary byproduct.[5]

| Substrate | Catalyst | Hydrogen Source | Solvent | Reaction Conditions | Product | Yield |

| N-Benzyl protected amine (general) | 10% Pd/C (10-20 mol%) | H₂ gas (balloon or Parr apparatus) | Methanol or Ethanol | Room Temperature, 1-3h | Deprotected Amine | High to Quantitative |

| N-Benzyl protected amine (general) | 10% Pd/C | Ammonium formate | Methanol | Reflux | Deprotected Amine | High |

Experimental Protocols

Protocol 1: Synthesis of N-Benzylglycine from Glycine Ethyl Ester Hydrochloride

This protocol details the N-benzylation of glycine ethyl ester followed by saponification to yield N-Benzylglycine.

Materials:

-

Glycine ethyl ester hydrochloride

-

Triethylamine

-

Ethanol

-

Benzyl chloride

-

Anhydrous magnesium sulfate

-

Sodium hydroxide

-

Hydrochloric acid

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Preparation of Glycine Ethyl Ester Free Base:

-

To a round-bottom flask, add glycine ethyl ester hydrochloride (28.0 g) and ethanol (200 ml).

-

Add triethylamine (20.0 g) to the suspension.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture. A white precipitate of triethylamine hydrochloride will form.

-

Filter the solid and collect the filtrate.

-

-

N-Benzylation:

-

To the filtrate, add another portion of triethylamine (20.0 g).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add benzyl chloride (27.8 g) dropwise while maintaining the temperature.

-

After the addition is complete, warm the reaction to 40°C and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated triethylamine hydrochloride.

-

-

Work-up and Isolation of N-Benzylglycine Ethyl Ester:

-

Wash the filtrate with water until it is neutral.

-

Dry the solution with anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Benzylglycine ethyl ester as a pale yellow oil.[3]

-

-

Hydrolysis to N-Benzylglycine:

-

Dissolve the crude ester in a solution of sodium hydroxide in methanol/water.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~6 with hydrochloric acid to precipitate the N-Benzylglycine.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Protocol 2: Incorporation of N-Benzylglycine into a Dipeptide (Conceptual)

This protocol outlines a general procedure for coupling N-Benzylglycine with another amino acid ester using a standard coupling reagent like EDC/HOBt.

Materials:

-

N-Benzylglycine

-

An amino acid ester hydrochloride (e.g., Alanine methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-